molecular formula C16H24ClNO2 B13386194 (2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13386194
M. Wt: 297.82 g/mol
InChI Key: DEJUXLQPDAOUGA-UHFFFAOYSA-N
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Description

(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a 4-tert-butylphenylmethyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. The stereochemistry (2S,4R) is critical for its molecular interactions, particularly in pharmaceutical and catalytic contexts.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-16(2,3)13-6-4-11(5-7-13)8-12-9-14(15(18)19)17-10-12;/h4-7,12,14,17H,8-10H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJUXLQPDAOUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1049744-82-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C16H24ClNO2
  • Molecular Weight : 297.82 g/mol
  • Solubility : Water-soluble with a LogP of 3.72, indicating moderate lipophilicity .

Biological Activity

The compound has been evaluated for various biological activities, particularly in the context of metabolic disorders and potential therapeutic applications.

1. Antilipidemic Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antilipidemic effects. For instance, a related compound (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid demonstrated significant plasma triglyceride (TG) and cholesterol (Cho) lowering effects in vivo. The mechanism appears to involve inhibition of fatty acid and sterol biosynthesis .

2. Pharmacokinetics

The pharmacokinetic profile of (2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Enantiomers of related compounds showed differences in bioavailability and efficacy, suggesting that stereochemistry plays a crucial role in the compound's biological activity .

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: In Vivo Efficacy

A study published in Journal of Lipid Research assessed the efficacy of antilipidemic agents derived from pyrrolidine structures. The results indicated that specific enantiomers had superior effects on lowering plasma lipid levels compared to others, highlighting the importance of chirality in therapeutic outcomes .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on SAR, various derivatives of pyrrolidine were synthesized and tested for their biological activities. The study found that modifications to the tert-butyl group significantly influenced the compound's potency against lipid accumulation in hepatic cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntilipidemicSignificant reduction in plasma TG
Fatty Acid SynthesisInhibition observed
PharmacokineticsVariability among enantiomers

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

The tert-butylphenylmethyl group in the target compound can be compared to other benzyl derivatives (Table 1). Modifications in the aromatic ring’s substituent (e.g., halogens, alkyl groups) significantly influence physicochemical properties such as lipophilicity, steric bulk, and electronic effects.

Table 1: Comparison of Pyrrolidine-2-Carboxylic Acid Hydrochloride Derivatives with Aromatic Substituents

Compound Name (CAS No.) Substituent Molecular Weight Purity Key Features/Applications Source
(2S,4R)-4-(4-Bromobenzyl) analog (1049734-21-5) 4-Bromobenzyl 320.61 95% High steric bulk; used in peptide synthesis
(2S,4R)-4-(3-Iodobenzyl) analog (1049744-33-3) 3-Iodobenzyl 367.61 99% Enhanced electrophilicity; industrial scale
(2S,4R)-4-(2-Methylbenzyl) analog (1049734-41-9) 2-Methylbenzyl 269.77 96% Improved solubility; catalytic intermediates
(2S,4R)-4-(3-Phenylpropyl) analog (1049744-68-4) 3-Phenylpropyl 269.77 95% Extended alkyl chain; modulates receptor binding

Key Observations :

  • Halogenated Derivatives : Bromo and iodo substituents increase molecular weight and polarizability, enhancing interactions with hydrophobic binding pockets in biological targets .
  • Alkyl Substituents: Methyl or tert-butyl groups improve metabolic stability by resisting oxidative degradation.

Functional Group Variations

The carboxylic acid and hydrochloride groups are conserved in most analogs, but substitutions at the 4-position include amino, ammonium, and protected amine groups (Table 2).

Table 2: Functional Group Modifications in Pyrrolidine-2-Carboxylic Acid Derivatives

Compound Name (CAS No.) 4-Position Substituent Molecular Weight Purity Applications Source
(2S,4S)-4-(Dimethylamino) analog (N/A) Dimethylamino 235.17 100% Catalyzes H-D exchange reactions
(2S,4R)-4-(Trimethylammonium) analog (N/A) Trimethylammonium 223.66 100% Ionic intermediates in organic synthesis
(2S,4R)-4-BOC-amino analog (1279032-67-5) BOC-protected amino 280.75 97% Stable intermediate for peptide coupling

Key Observations :

  • Amino/Ammonium Groups: Charge-bearing groups (e.g., trimethylammonium) enhance water solubility and are used in ionic catalysis .
  • BOC Protection : The tert-butoxycarbonyl (BOC) group in analogs like 1279032-67-5 improves stability during synthetic steps, a strategy likely applicable to the target compound .

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis typically begins with chiral pyrrolidine precursors, often derived from naturally occurring amino acids such as L-proline or via asymmetric synthesis techniques to ensure the (2S,4R) stereochemistry. The chiral integrity is crucial for biological activity and synthetic utility.

Key Synthetic Steps

The preparation involves several sequential transformations:

  • Alkylation at the 4-Position: Introduction of the 4-(4-tert-butylbenzyl) substituent is commonly achieved through nucleophilic substitution or alkylation reactions using 4-(tert-butyl)benzyl halides or related electrophiles under controlled conditions to maintain stereochemistry.

  • Protection and Deprotection Strategies: Protective groups such as tert-butoxycarbonyl (Boc) are often employed on the pyrrolidine nitrogen to prevent side reactions during alkylation and carboxylation steps. For example, (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a key intermediate where Boc protection stabilizes the amine functionality.

  • Carboxylation and Hydrolysis: The carboxylic acid group at C-2 is introduced or revealed by hydrolysis of ester intermediates or direct carboxylation methods. For instance, methyl esters of the pyrrolidine derivative can be hydrolyzed using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF) at ambient temperature overnight to yield the free acid in high yield and purity.

  • Salt Formation: The final step involves acidification, typically with hydrochloric acid, to convert the free acid into its hydrochloride salt, enhancing stability and solubility for handling and downstream applications.

Representative Experimental Conditions

Step Reaction Conditions Yield Notes
Alkylation Reaction of chiral pyrrolidine with 4-(tert-butyl)benzyl halide Base-mediated, inert atmosphere, room temperature High (varies) Stereochemistry maintained by choice of base and solvent
Protection Boc protection using di-tert-butyl dicarbonate (Boc2O) In dichloromethane, triethylamine, room temperature >90% Protects amine for selective reactions
Hydrolysis LiOH hydrolysis of methyl ester intermediate THF/water, 25°C, overnight 100% (example) Efficient conversion to carboxylic acid
Salt formation Acidification with HCl Aqueous solution, controlled pH Quantitative Formation of stable hydrochloride salt

Example from Patent Literature

A patent (EP3015456A1) describes a method where a Boc-protected pyrrolidine methyl ester is hydrolyzed with LiOH in a THF/water mixture at 25°C overnight. The reaction mixture is then acidified to pH 3, extracted with ethyl acetate, dried, and concentrated to yield the corresponding carboxylic acid intermediate in 100% yield. This intermediate can then be converted into the hydrochloride salt for the final product.

Industrial and Scale-Up Considerations

Industrial synthesis often adapts these laboratory methods by:

  • Utilizing continuous flow reactors for better control over reaction parameters.
  • Optimizing solvent systems and reaction times to maximize yield and purity.
  • Employing automated purification techniques such as crystallization from mixed solvents (e.g., methanol/heptane or 2-methyltetrahydrofuran/heptane) to isolate the hydrochloride salt with high purity.
  • Implementing strict temperature controls, especially during sensitive steps like alkylation and hydrolysis to preserve stereochemistry and prevent side reactions.

Analytical and Characterization Data

  • NMR Data: Characteristic ^1H NMR signals include multiplets around δ 1.49-1.53 ppm for tert-butyl protons, and signals between δ 2.8-4.7 ppm corresponding to pyrrolidine ring protons and benzylic hydrogens.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for confirming purity and molecular weight.
  • Physical Properties: The hydrochloride salt typically crystallizes as a light yellow solid with good stability under ambient conditions.

Summary Table of Preparation Methods

Preparation Stage Reagents Solvent Temperature Time Yield Reference
Boc Protection Di-tert-butyl dicarbonate, triethylamine Dichloromethane RT 1-2 h >90%
Alkylation 4-(tert-butyl)benzyl halide, base (e.g., NaH) DMF or THF 0-25°C Several hours High
Ester Hydrolysis LiOH THF/water 25°C Overnight ~100%
Acidification to HCl salt HCl (aqueous) Water RT 1 h Quantitative

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